molecular formula C15H19FN4O3S B6963860 4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline

4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline

Cat. No.: B6963860
M. Wt: 354.4 g/mol
InChI Key: DEFQUPPCRKZHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline is a synthetic organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of a fluorine atom, a pyrazole ring, a morpholine ring, and a sulfonyl group attached to an aniline core. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 2-methylpyrazole ring. This can be achieved through the condensation of hydrazine with an appropriate β-diketone under acidic conditions.

    Attachment of the Pyrazole Ring to the Aniline Core: The 2-methylpyrazole is then reacted with a suitable aniline derivative, such as 4-fluoroaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired intermediate.

    Introduction of the Morpholine Ring: The intermediate is then subjected to a nucleophilic substitution reaction with morpholine, typically in the presence of a base like potassium carbonate, to introduce the morpholine ring.

    Sulfonylation: Finally, the compound is sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: EDCI, potassium carbonate, triethylamine, and various solvents like dichloromethane and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfonyl group play a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol: This compound shares the fluorine and pyrazole moieties but lacks the morpholine and sulfonyl groups.

    4-bromophenylimidazo[2,1-b]thiazol-3-ylacetic acid: This compound contains a thiazole ring instead of a pyrazole ring and a bromine atom instead of a fluorine atom.

Uniqueness

4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline is unique due to the presence of the morpholine ring and sulfonyl group, which impart distinct chemical and biological properties. These features enhance its solubility, stability, and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O3S/c1-19-13(4-5-18-19)11-17-12-2-3-14(16)15(10-12)24(21,22)20-6-8-23-9-7-20/h2-5,10,17H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFQUPPCRKZHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.